5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one
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Overview
Description
5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a propyl group and a dihydropyridinone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one typically involves the reaction of 1-propylpiperidine with a suitable precursor of dihydropyridinone under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring allows for substitution reactions, where different substituents can replace the propyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s full potential and applications.
Comparison with Similar Compounds
Similar Compounds
5-(1-Propylpiperidin-2-yl)-1H-indole: This compound shares a similar piperidine structure but differs in the presence of an indole moiety instead of dihydropyridinone.
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine: Another related compound with a pyridine ring and an isopropoxy group.
Uniqueness
5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one is unique due to its combination of a piperidine ring with a dihydropyridinone moiety, providing distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-2-8-15-9-4-3-5-12(15)11-6-7-13(16)14-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,16) |
InChI Key |
DHHLBVKLGLWDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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